3-(3-Chloro-4-methylphenyl)-1,1-diethylurea
Description
Overview of Substituted Urea (B33335) Derivatives in Chemical Science
Substituted urea derivatives represent a cornerstone in various domains of chemical science, exhibiting a wide array of applications stemming from their unique structural and electronic properties. These compounds are characterized by a central carbonyl group bonded to two nitrogen atoms, which can bear a variety of organic substituents. This structural motif allows for diverse intermolecular interactions, particularly hydrogen bonding, which is crucial for their biological activity. Historically, the synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that heralded the dawn of modern organic chemistry. Since then, the functionalization of the urea scaffold has led to the development of numerous compounds with significant commercial and academic interest.
In agriculture, substituted ureas are a well-established class of herbicides. researchgate.net Their mode of action often involves the inhibition of photosynthesis in target weeds, making them effective for crop protection. researchgate.net In medicinal chemistry, the urea functional group is a key component in a multitude of therapeutic agents due to its ability to act as a rigid and effective hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with biological targets.
Structural Characteristics and Chemical Significance of N-Aryl-N',N'-Dialkylureas
N-Aryl-N',N'-Dialkylureas are a specific subclass of substituted ureas featuring an aryl group on one nitrogen atom and two alkyl groups on the other. This arrangement imparts a degree of asymmetry and specific steric and electronic properties to the molecule. The aryl group, with its delocalized π-electron system, can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions. The dialkyl substitution on the other nitrogen atom influences the molecule's lipophilicity, solubility, and steric hindrance around the urea core.
The general structure of an N-Aryl-N',N'-Dialkylurea is depicted below:

The chemical significance of this class of compounds is vast. They serve as versatile intermediates in organic synthesis and are prevalent in the design of biologically active molecules. The ability to systematically modify the substituents on both the aryl ring and the alkyl chains allows for the fine-tuning of their physicochemical and biological properties, a key strategy in drug discovery and the development of new agrochemicals.
Contextualization of 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea within Contemporary Urea Chemistry Research
This compound, with the CAS number 15545-53-6 and the linear formula C₁₂H₁₇ClN₂O, is a specific member of the N-Aryl-N',N'-Dialkylurea family. sigmaaldrich.com Its structure features a 3-chloro-4-methylphenyl group attached to one nitrogen of the urea moiety and two ethyl groups on the other nitrogen.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 15545-53-6 |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| Canonical SMILES | CCN(CC)C(=O)NC1=CC(=C(C=C1)C)Cl |
Research Gaps and Motivations for Advanced Chemical Investigations of the Compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the broader class of phenylurea herbicides has been extensively studied, this specific derivative appears to be largely uncharacterized in terms of its biological activity, physicochemical properties, and potential applications. researchgate.net
This lack of data presents a compelling motivation for further investigation. Key areas for future research include:
Synthesis and Optimization: While general synthetic routes for N-Aryl-N',N'-Dialkylureas are known, the specific synthesis and optimization of the production of this compound have not been detailed.
Biological Screening: A comprehensive screening of this compound for various biological activities, including herbicidal, insecticidal, and potential pharmaceutical applications, is warranted. The structural similarity to known active compounds suggests a reasonable probability of discovering useful biological properties. nih.govmdpi.com
Physicochemical Characterization: Detailed studies on its solubility, stability, and other physicochemical parameters are necessary to assess its potential for practical applications.
Structure-Activity Relationship (SAR) Studies: Investigating how the specific combination of the 3-chloro-4-methylphenyl group and the N,N-diethylurea moiety contributes to its (potential) activity would be a valuable addition to the broader understanding of phenylurea derivatives.
The exploration of this understudied molecule could lead to the discovery of novel agrochemicals or pharmaceutical leads and would contribute to a more complete understanding of the structure-activity relationships within the N-Aryl-N',N'-Dialkylurea class.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-10-7-6-9(3)11(13)8-10/h6-8H,4-5H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSMLYMIGVDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395120 | |
| Record name | 3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-53-6 | |
| Record name | 3-(3-chloro-4-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-CHLORO-4-METHYLPHENYL)-1,1-DIETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
For a moderately polar molecule like 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable methods for generating gas-phase ions. In positive ion mode ESI-MS, the compound would be expected to readily form the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₁₇ClN₂O, the theoretical exact mass of the neutral molecule is 240.1029. The expected m/z for the protonated species [M+H]⁺ would be approximately 241.1107. HRMS can measure this value to within a few parts per million (ppm), allowing for the confident determination of the elemental formula. APCI would likely yield similar results, potentially with a stronger [M+H]⁺ signal and less adduct formation compared to ESI.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is invaluable for structural confirmation. The analysis of these fragmentation pathways helps to piece together the molecular structure.
For this compound, the primary fragmentation pathways would involve the cleavage of the urea (B33335) linkage and bonds associated with the diethylamino group. Key expected fragmentation patterns for the [M+H]⁺ ion are detailed in the table below.
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Probable Neutral Loss | Structural Interpretation |
| 241.1107 | 169.0524 | C₄H₁₀N | Loss of the diethylamino group |
| 241.1107 | 141.0183 | C₄H₁₀N₂O | Cleavage yielding the 3-chloro-4-methylphenyl cation |
| 241.1107 | 100.0968 | C₇H₆Cl | Formation of the protonated diethylurea fragment |
These fragmentation patterns, particularly the characteristic loss of the diethylamino group and the formation of the substituted phenyl cation, would provide strong evidence for the proposed structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Characterization
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl group on the ring, the ethyl groups, and the N-H proton. The aromatic region would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene (B151609) ring. The ethyl groups would present as a quartet for the methylene (B1212753) (CH₂) protons and a triplet for the methyl (CH₃) protons due to spin-spin coupling.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the urea group would appear significantly downfield. The number of signals in the aromatic region would confirm the substitution pattern on the phenyl ring.
The table below provides predicted chemical shift ranges for the different protons and carbons in the molecule, based on data from similar structures.
| Group | ¹H NMR Predicted Chemical Shift (δ, ppm) | ¹³C NMR Predicted Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to NH) | 7.3 - 7.5 | 118 - 122 |
| Aromatic CH (ortho to CH₃) | 7.0 - 7.2 | 130 - 134 |
| Aromatic C-Cl | - | 125 - 129 |
| Aromatic C-CH₃ | - | 132 - 136 |
| Aromatic C-NH | - | 138 - 142 |
| Urea N-H | 6.5 - 8.0 (broad singlet) | - |
| Urea C=O | - | 154 - 158 |
| N-CH₂ (ethyl) | 3.2 - 3.4 (quartet) | 40 - 44 |
| CH₃ (ethyl) | 1.1 - 1.3 (triplet) | 12 - 15 |
| Ar-CH₃ | 2.2 - 2.4 (singlet) | 18 - 22 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. A key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. It would definitively assign the proton signals for the ethyl and methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is vital for connecting different parts of the molecule. Correlations would be expected from the N-H proton to the urea carbonyl carbon and to the aromatic carbons. Similarly, the methylene protons of the ethyl groups would show correlations to the urea carbonyl carbon, confirming the N,N-diethylurea substructure.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint based on the functional groups present.
For this compound, key vibrational bands would be expected that confirm the presence of the urea and substituted phenyl moieties.
| Functional Group | IR Active Bands (cm⁻¹) | Raman Active Bands (cm⁻¹) | Vibrational Mode |
| N-H (Urea) | 3200 - 3400 (strong, broad) | 3200 - 3400 (weak) | N-H stretching |
| Aromatic C-H | 3000 - 3100 (medium) | 3000 - 3100 (strong) | C-H stretching |
| Aliphatic C-H | 2850 - 3000 (medium) | 2850 - 3000 (strong) | C-H stretching (ethyl, methyl) |
| C=O (Urea) | 1630 - 1680 (very strong) | 1630 - 1680 (medium) | C=O stretching ("Urea I" band) |
| Aromatic C=C | 1450 - 1600 (multiple, medium) | 1450 - 1600 (strong) | C=C ring stretching |
| C-N | 1200 - 1350 (strong) | 1200 - 1350 (medium) | C-N stretching |
| C-Cl | 600 - 800 (strong) | 600 - 800 (strong) | C-Cl stretching |
Advanced Chromatographic Separation Techniques
Chromatographic techniques are paramount for the separation of this compound from impurities, degradation products, or other components within a mixture. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of phenylurea compounds due to their polar nature and thermal lability. tandfonline.com A reversed-phase HPLC (RP-HPLC) approach is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase to achieve effective separation.
For the purity assessment of this compound, a C18 column is a common choice for the stationary phase. nih.govacs.org Separation is generally achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. nih.gov Detection is most commonly performed using a Diode Array Detector (DAD) or a UV detector, typically monitoring at wavelengths between 245 and 247 nm, where phenylurea herbicides exhibit strong absorbance. tandfonline.comnih.gov This methodology allows for the quantification of the main compound and the detection of any potential impurities or degradants. The high sensitivity of modern HPLC systems allows for detection limits in the low nanogram-per-liter range, making it suitable for trace analysis in environmental samples after a solid-phase extraction (SPE) preconcentration step. nih.gov
Interactive Table 1: Representative HPLC Parameters for the Analysis of Phenylurea Compounds
| Parameter | Condition |
|---|---|
| Column | Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm sigmaaldrich.com |
| Mobile Phase | A: 0.025 M potassium phosphate (B84403) buffer (pH 2.5) B: Acetonitrile Isocratic mixture (e.g., 50:50, A:B) sigmaaldrich.com or Gradient | | Flow Rate | 1.0 - 2.0 mL/min sigmaaldrich.com | | Column Temperature | 30 °C sigmaaldrich.com | | Detector | UV at 245 nm sigmaaldrich.com | | Injection Volume | 0.5 - 10 µL sigmaaldrich.com |
Direct analysis of phenylurea compounds, including this compound, by Gas Chromatography (GC) is challenging. These compounds are known to be thermally unstable and can degrade in the hot GC injection port, leading to inaccurate quantification and the appearance of degradation product peaks. newpaltz.k12.ny.usmdpi.com Common degradation products include isocyanates. nih.gov
To overcome this limitation, GC analysis typically requires a derivatization step to convert the non-volatile phenylurea into a more volatile and thermally stable derivative. nih.gov Alternatively, under controlled and reproducible conditions, the thermal degradation products themselves can sometimes be used for quantification, although this is not the preferred approach. nih.govresearchgate.net GC coupled with a mass spectrometer (GC-MS) is often necessary to identify the derivatives or degradation products formed.
Interactive Table 2: Potential GC-MS Parameters for the Analysis of Phenylurea Derivatives
| Parameter | Condition |
|---|---|
| Column | DB-5MS or similar nonpolar column eurl-pesticides.eu |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C eurl-pesticides.eu |
| Oven Program | Temperature gradient (e.g., 70°C hold for 2 min, ramp to 280°C) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) eurl-pesticides.eu |
Hyphenated Analytical Methodologies for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a powerful tool for the comprehensive analysis of this compound. These methods offer high sensitivity and selectivity, enabling both quantification and structural confirmation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of phenylurea herbicides. nih.gov It combines the excellent separation capabilities of HPLC with the definitive identification and quantification power of tandem mass spectrometry. Electrospray ionization (ESI) is a common ionization source used for these compounds, and it can be operated in both positive and negative ion modes. sciex.comnih.gov The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity and sensitivity, allowing for the detection of trace levels of the target compound even in complex matrices. sciex.com This makes LC-MS/MS the method of choice for analyzing environmental samples and for metabolism studies. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned previously, is valuable for the analysis of derivatized or thermal degradation products of this compound. nih.gov The mass spectrometer allows for the identification of these products by comparing their mass spectra to spectral libraries, aiding in the understanding of the compound's stability and degradation pathways.
Interactive Table 3: Illustrative LC-MS/MS Parameters for Phenylurea Analysis
| Parameter | Condition |
|---|---|
| LC System | UHPLC/HPLC with reversed-phase column (e.g., C18) sciex.com |
| Mobile Phase | Gradient of water and acetonitrile/methanol with additives like formic acid or acetic acid sciex.com |
| MS System | Triple Quadrupole Mass Spectrometer eurl-pesticides.eu |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode sciex.com |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Dependent on instrument |
| Collision Gas | Argon |
Chemical Reactivity and Abiotic Transformation Mechanisms
Hydrolytic Degradation Pathways and Kinetics
The hydrolysis of phenylurea herbicides can be a significant pathway for their abiotic degradation in aqueous environments. This process typically involves the cleavage of the urea (B33335) bridge.
Influence of pH and Temperature on Hydrolysis Rate
The rate of hydrolysis for phenylurea compounds is generally influenced by both pH and temperature. Typically, hydrolysis is slow at neutral pH and is catalyzed by acidic or basic conditions. An increase in temperature usually accelerates the rate of hydrolysis, following the principles of chemical kinetics. For instance, studies on other β-lactam antibiotics have shown that base-catalyzed hydrolysis rates are significantly greater than those at acidic or neutral pH, with rates increasing 2.5- to 3.9-fold for every 10 °C rise in temperature. nih.gov
Table 1: General Influence of pH and Temperature on Phenylurea Hydrolysis
| Condition | Expected Impact on Hydrolysis Rate of 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea |
| Acidic pH (e.g., pH < 5) | Catalyzed, leading to an increased rate compared to neutral pH. |
| Neutral pH (e.g., pH 7) | Generally slow. |
| Basic pH (e.g., pH > 9) | Catalyzed, often leading to a significantly increased rate. |
| Increasing Temperature | Increased rate of hydrolysis across all pH values. |
This table is illustrative and based on general chemical principles for phenylurea compounds, not on specific experimental data for this compound.
Identification and Characterization of Hydrolysis Products
Specific hydrolysis products for this compound have not been documented in the reviewed literature. However, based on the hydrolysis of other phenylurea herbicides, the primary degradation products would likely be 3-chloro-4-methylaniline (B146341) and diethylamine, resulting from the cleavage of the C-N bond in the urea linkage.
Photochemical Transformation under Simulated Environmental Conditions
Photochemical transformation, or photolysis, is another critical abiotic degradation pathway for phenylurea herbicides in the environment, particularly in sunlit surface waters. This process can occur through direct absorption of light or via indirect reactions with photochemically generated reactive species.
Direct Photolysis Quantum Yields and Reaction Pathways
There is no available data on the direct photolysis quantum yield for this compound. For a related compound, metoxuron (B1676524) [3-(3-chloro-4-methoxyphenyl)-1,1-dimethylurea], UV irradiation led to the photohydrolysis of the C-Cl bond, with a reported quantum yield of 0.020 (± 0.005) at 254 nm. researchgate.net It is plausible that this compound could undergo a similar photohydrolysis of its carbon-chlorine bond. Other potential direct photolysis pathways for phenylureas include the oxidation or elimination of the N-alkyl groups.
Indirect Photolysis via Reactive Species (e.g., Hydroxyl Radicals)
Indirect photolysis involves the reaction of a chemical with highly reactive transient species that are formed by the absorption of light by other substances in the environment, such as nitrate (B79036), dissolved organic matter, or hydrogen peroxide. The hydroxyl radical (•OH) is one of the most reactive of these species. While no specific studies on the reaction of hydroxyl radicals with this compound were found, it is expected that this compound would be susceptible to attack by hydroxyl radicals, leading to hydroxylation of the aromatic ring and degradation of the side chains.
Influence of Solvent and Matrix on Photodegradation
The solvent and the environmental matrix can significantly influence the rate and pathway of photodegradation. The polarity of the solvent can affect the stability of excited states and reaction intermediates. For example, the rate of photolysis of riboflavin (B1680620) is linearly dependent on the solvent's dielectric constant, indicating the involvement of a polar intermediate. The presence of photosensitizers in the matrix can accelerate indirect photolysis, while substances that quench excited states or scavenge reactive species can inhibit photodegradation. The specific effects of different solvents and matrices on the photodegradation of this compound have not been reported.
Oxidative Degradation Processes
Oxidative degradation involves the transformation of the parent compound through reactions with oxidizing agents. These processes can be initiated by chemical oxidants present in the environment or through electrochemical methods, often employed in water treatment scenarios.
The oxidation of this compound, commonly known as Chlorotoluron (B1668836), by environmental oxidants is primarily driven by highly reactive species like hydroxyl radicals (•OH). nih.gov These radicals are central to advanced oxidation processes (AOPs) and can be generated through various means, including the photolysis of hydrogen peroxide (H₂O₂) or the decomposition of ozone (O₃). researchgate.net
The reaction with hydroxyl radicals is nonselective and can lead to a variety of degradation pathways. nih.govescholarship.org Key transformation mechanisms initiated by •OH attack include:
Hydroxylation: The addition of a hydroxyl group to the aromatic ring is a major initial step. This creates hydroxylated derivatives, which are often more susceptible to further oxidation. nih.gov
Oxidation of the Ring Methyl Group: The methyl group on the phenyl ring can be sequentially oxidized to a hydroxymethyl group (-CH₂OH) and then to a carboxylic acid group (-COOH). who.int
N-Dealkylation: The ethyl groups attached to the urea nitrogen can be cleaved.
Dechlorination: The chlorine atom can be removed from the aromatic ring, although this is sometimes a subsequent step following initial oxidation. nih.gov
Ozonation is another significant chemical oxidation process. Ozone can react directly with the molecule or decompose to form hydroxyl radicals, which then drive the degradation. researchgate.netresearchgate.net The reaction with ozone can lead to the cleavage of the aromatic ring, forming smaller organic acids. nih.gov Studies on similar phenylurea herbicides have shown that photocatalytic degradation, which generates hydroxyl radicals on a catalyst surface (like TiO₂), results in by-products formed through hydroxylation, demethylation, and dechlorination. nih.gov
| Oxidation Process | Key Transformation Pathway | Identified By-products |
|---|---|---|
| Advanced Oxidation (•OH) | Aromatic Ring Hydroxylation | Hydroxylated chlorotoluron derivatives |
| Advanced Oxidation (•OH) | Methyl Group Oxidation | 3-(3-chloro-4-hydroxymethylphenyl)-1,1-diethylurea, 3-(3-chloro-4-carboxyphenyl)-1,1-diethylurea |
| Advanced Oxidation (•OH) | N-Dealkylation | 3-(3-chloro-4-methylphenyl)-1-ethylurea |
| Ozonation | Ring Cleavage | Catechols, Carboxylic acids (e.g., acrylic acid) researchgate.netnih.gov |
Electrochemical oxidation offers a controlled method for degrading persistent organic pollutants like this compound. This technique utilizes an electric current to generate powerful oxidizing species at an anode surface. The mechanism of degradation can be categorized as either direct or indirect oxidation. mdpi.com
Direct Oxidation: This involves the direct transfer of electrons from the target molecule to the anode, causing its oxidation. This process is highly dependent on the electrode material and the electrochemical potential.
Indirect Oxidation: This more common and often more efficient mechanism involves the electrochemical generation of strong oxidants in the solution, which then react with the target compound. At anodes like Boron-Doped Diamond (BDD), physically adsorbed hydroxyl radicals are generated from the oxidation of water. These radicals are powerful oxidizing agents that can lead to the complete mineralization (conversion to CO₂, H₂O, and inorganic ions) of the organic compound. In the presence of chloride ions, active chlorine species (e.g., Cl₂, HOCl, ClO⁻) can also be generated, contributing to the degradation process.
The efficiency of electrochemical oxidation is influenced by factors such as the anode material, current density, pH, and the composition of the electrolyte. BDD anodes are often favored due to their high efficiency in generating hydroxyl radicals and their chemical stability.
| Anode Material | Primary Oxidant | Mechanism | Potential Outcome |
|---|---|---|---|
| Boron-Doped Diamond (BDD) | Hydroxyl Radicals (•OH) | Indirect Oxidation | High mineralization efficiency |
| Dimensionally Stable Anode (DSA) | Active Chlorine Species (Cl₂, HOCl) | Indirect Oxidation | Formation of chlorinated by-products |
| Platinum (Pt) | Hydroxyl Radicals (•OH), Direct Electron Transfer | Indirect and Direct Oxidation | Lower efficiency, potential for electrode fouling |
Reductive Degradation Processes
Reductive degradation involves the breakdown of a compound through reactions where it gains electrons, typically occurring in anaerobic (oxygen-deficient) environments. For chlorinated aromatic compounds like this compound, a key reductive pathway is reductive dechlorination. wikipedia.org
Reductive dechlorination is the process where a chlorine atom on the molecule is replaced by a hydrogen atom. wikipedia.org This reaction is significant because it often reduces the toxicity of the compound and can make the resulting molecule more susceptible to further microbial degradation. This process can be mediated by various reducing agents or conditions:
Zero-Valent Metals: Metals like zero-valent iron (ZVI) can act as electron donors to facilitate the reductive dechlorination of chlorinated organic compounds.
Microbial Action: Certain anaerobic bacteria can use chlorinated compounds as electron acceptors in a process known as dehalorespiration. frtr.gov This biological process is a key mechanism for the natural attenuation of chlorinated contaminants in groundwater. wikipedia.orgfrtr.gov
The complete reductive dechlorination of this compound would result in the formation of 3-(4-methylphenyl)-1,1-diethylurea. The removal of the chlorine atom generally decreases the persistence and potential toxicity of the molecule. Research on other chlorinated compounds has demonstrated that anaerobic bacteria can completely dechlorinate similar structures, ultimately breaking them down into less harmful substances. nih.gov
Environmental Chemistry and Fate in Abiotic and Biotic Systems
Sorption and Desorption Dynamics in Environmental Matrices
The interaction of 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea with environmental matrices, particularly soil, is a critical factor in its environmental fate. Sorption to soil particles can reduce its concentration in the soil solution, thereby affecting its bioavailability for microbial degradation, plant uptake, and its potential for transport to water bodies.
The sorption of phenylurea herbicides in soil is predominantly influenced by the organic matter content. The non-ionic nature of these compounds leads to partitioning into the soil's organic fraction. The aromatic ring and the substituted urea (B33335) side chain of this compound likely interact with soil organic matter through hydrophobic and van der Waals forces.
Clay minerals can also contribute to the sorption of phenylurea herbicides, although generally to a lesser extent than organic matter. The interaction with mineral surfaces is thought to occur through mechanisms such as hydrogen bonding and charge-transfer bonds. The presence of the chlorine atom and the methyl group on the phenyl ring, as well as the diethylurea side chain, will influence the strength of these interactions.
The relationship between the concentration of a pesticide in the soil solution and the amount sorbed to the soil at equilibrium is described by adsorption isotherms. The Freundlich and Langmuir models are commonly used to characterize the sorption behavior of pesticides in soil.
The Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption, not restricted to the formation of a monolayer. It is often suitable for heterogeneous surfaces like soil. The equation is given by:
Cs = KfCw1/n
Where:
Cs is the amount of pesticide sorbed by the soil.
Cw is the equilibrium concentration of the pesticide in the soil solution.
Kf is the Freundlich adsorption coefficient, indicating the adsorption capacity.
1/n is the Freundlich exponent, related to the intensity of adsorption.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is:
Cs = (KLSmaxCw) / (1 + KLCw)
Where:
Smax is the maximum adsorption capacity.
KL is the Langmuir constant related to the binding energy.
Studies on the closely related compound chlorotoluron (B1668836) have shown that its sorption in various soil types is well-described by the Freundlich model, indicating a heterogeneous nature of the adsorption process.
Interactive Data Table: Representative Sorption Coefficients for Phenylurea Herbicides
| Compound | Soil Type | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Chlorotoluron | Calcareous Soil | 1.5 | 2.5 | 167 | Langeron et al., 2014 nih.gov |
| Isoproturon | Calcareous Soil | 1.5 | 1.8 | 120 | Langeron et al., 2014 nih.gov |
| Diuron | Calcareous Soil | 1.5 | 4.2 | 280 | Langeron et al., 2014 nih.gov |
Note: Kd is the soil-water partition coefficient, and Koc is the organic carbon-normalized adsorption coefficient. These values are indicative and can vary significantly with soil properties.
Volatilization from Soil and Water Surfaces
Volatilization is the process by which a substance transitions from a solid or liquid phase to a gaseous phase. For pesticides, this can be a significant route of dissipation from treated surfaces. The potential for volatilization is influenced by the compound's vapor pressure and its Henry's Law constant, as well as environmental factors such as temperature, soil moisture, and air movement.
Phenylurea herbicides, including by extension this compound, generally have low vapor pressures, suggesting a low intrinsic tendency to volatilize. However, volatilization can still occur, particularly from moist soil surfaces shortly after application. The presence of water on the soil surface can increase the volatilization of some pesticides by competing for adsorption sites.
Leaching Potential and Transport through Porous Media
Leaching is the downward movement of a substance through the soil profile with percolating water. This process is of significant environmental concern as it can lead to the contamination of groundwater. The leaching potential of a pesticide is determined by its persistence in soil and its mobility, which is inversely related to its sorption to soil particles.
Phenylurea herbicides exhibit a range of leaching potentials. Compounds with lower sorption coefficients (Kd and Koc) are more mobile and therefore have a higher leaching potential. The presence of the chloro and methyl substituents on the phenyl ring of this compound will influence its water solubility and sorption characteristics, and thus its mobility.
Studies on various phenylurea herbicides have shown that their mobility in soil columns is influenced by soil properties, particularly organic matter and clay content. In soils with low organic matter, the potential for leaching is increased. The retention of phenylurea herbicides in a calcareous soil was found to follow the order: fenuron < fluometuron ≤ isoproturon = monuron < metoxuron (B1676524) < monolinuron < metobromuron < chlorotoluron < linuron = diuron < chlorbromuron nih.gov. This suggests that compounds with more halogen substitutions tend to be more strongly retained and have a lower leaching potential nih.gov.
Biological Transformation Pathways in Environmental Microorganisms and Plants (excluding higher animal/human)
The primary mechanism for the dissipation of phenylurea herbicides in the environment is microbial degradation. A diverse range of soil microorganisms, including bacteria and fungi, are capable of transforming these compounds.
The microbial degradation of phenylurea herbicides typically proceeds through a series of N-dealkylation and hydrolysis reactions. For this compound, the degradation pathway is expected to be similar to that of other diethyl-substituted phenylureas.
The initial and rate-limiting step is often the sequential removal of the ethyl groups from the urea nitrogen atom. This process of N-deethylation would lead to the formation of 3-(3-chloro-4-methylphenyl)-1-ethylurea and subsequently 3-(3-chloro-4-methylphenyl)urea.
Following dealkylation, the urea bridge is hydrolyzed, leading to the formation of 3-chloro-4-methylaniline (B146341). This aniline derivative can be further degraded through ring cleavage and mineralization to carbon dioxide, water, and inorganic chloride.
Interactive Data Table: Common Microbial Metabolites of Phenylurea Herbicides (based on chlorotoluron)
| Parent Compound | Metabolite | Transformation Pathway |
| Chlorotoluron | N-(3-chloro-4-methylphenyl)-N'-methylurea | N-demethylation |
| Chlorotoluron | N-(3-chloro-4-methylphenyl)urea | N-demethylation |
| Chlorotoluron | 3-chloro-4-methylaniline | Hydrolysis of urea bridge |
It is important to note that the rate and extent of microbial degradation are highly dependent on environmental conditions such as soil type, temperature, moisture, pH, and the composition of the microbial community.
Enzymatic Transformations (e.g., N-demethylation, ring hydroxylation)
The initial and primary enzymatic transformations of phenylurea herbicides in both soil microorganisms and plants involve N-dealkylation and ring hydroxylation. These reactions are typically catalyzed by cytochrome P450 monooxygenases.
N-Dealkylation: This is a common and significant metabolic pathway for phenylurea compounds. In the case of this compound, this process would involve the sequential removal of the two ethyl groups from the terminal nitrogen atom. This successive de-ethylation results in the formation of mono-de-ethylated and di-de-ethylated metabolites. For instance, the degradation of the herbicide diuron, which has two methyl groups, proceeds through successive demethylation steps to form 1-(3,4-dichlorophenyl)-3-methylurea (DCPMU) and subsequently 1-(3,4-dichlorophenyl)urea (DCPU) nih.gov. Similarly, the metabolism of chlorotoluron involves N-demethylation to yield 3-(3-chloro-p-tolyl)-1-methylurea as a major metabolite who.int. It is therefore highly probable that this compound undergoes a similar N-de-ethylation process.
Ring Hydroxylation: Another important enzymatic transformation is the hydroxylation of the aromatic ring. This reaction introduces a hydroxyl group onto the phenyl ring, typically at a position ortho or para to the urea side chain researchgate.net. For chlorotoluron, metabolism in resistant plant species yields a non-phytotoxic ring methyl-hydroxylated metabolite rothamsted.ac.uk. The hydroxylation of the aromatic ring generally leads to a significant decrease in the phytotoxicity of the compound. Studies on chlorotoluron have shown that ring-methyl oxidation pathways are a key detoxification mechanism in resistant cereal varieties .
The enzymatic transformations of this compound, inferred from related compounds, are summarized in the table below.
| Transformation Type | Enzyme System | Probable Metabolites | Significance |
| N-De-ethylation | Cytochrome P450 monooxygenases | 3-(3-Chloro-4-methylphenyl)-1-ethylurea | Initial detoxification step |
| 3-(3-Chloro-4-methylphenyl)urea | Further detoxification | ||
| Ring Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated derivatives of the parent compound and its de-ethylated metabolites | Significant reduction in phytotoxicity |
Conjugation Processes in Plant Metabolism (e.g., with glucose)
Following the initial enzymatic transformations (Phase I metabolism), the resulting metabolites, which now possess reactive functional groups such as hydroxyl (-OH) or amino (-NH) groups, undergo conjugation reactions (Phase II metabolism). These processes are a key detoxification mechanism in plants, rendering the metabolites more water-soluble and less toxic.
The most common conjugation process for phenylurea herbicide metabolites in plants is the glycosylation, primarily with glucose. The hydroxylated metabolites formed during ring hydroxylation can be readily conjugated with glucose to form O-glucosides. This reaction is catalyzed by the enzyme UDP-glucosyltransferase (UGT). The resulting glucose conjugates are more polar and are typically sequestered into the plant cell's vacuole or incorporated into cell wall components, effectively removing them from further metabolic activity and preventing them from reaching their site of action.
Metabolism studies of chlorotoluron have indicated that after N-demethylation and ring-methyl oxidation, the resulting products undergo conjugation . This three-phase model of herbicide metabolism (transformation, conjugation, and compartmentalization) is well-established for xenobiotics in plants ucanr.eduyoutube.com.
The probable conjugation pathway for metabolites of this compound is outlined in the table below.
| Metabolite Type | Conjugating Agent | Enzyme | Conjugate Formed | Ultimate Fate in Plants |
| Hydroxylated metabolites | Glucose | UDP-glucosyltransferase (UGT) | O-glucoside conjugate | Sequestration in vacuole or incorporation into cell wall |
| N-de-ethylated metabolites | Glucose (if subsequently hydroxylated) | UDP-glucosyltransferase (UGT) | O-glucoside conjugate | Sequestration in vacuole or incorporation into cell wall |
Inability to Generate Article on the Theoretical and Computational Chemistry of this compound
A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research on the theoretical and computational chemistry of the specific compound This compound . As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline.
The user's instructions specified a strict focus on "this compound" and a detailed article structure including sections on quantum chemical calculations, molecular dynamics simulations, prediction of degradation pathways, and Quantitative Structure-Property Relationship (QSPR) modeling.
Despite extensive searches for data related to Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, and QSPR models for this exact compound, no specific studies were found. The available scientific record does not appear to contain the necessary data points, such as ground state properties, HOMO-LUMO energy gaps, conformational analyses, or predictive models for its chemical behavior.
While computational studies are available for the closely related compound chlortoluron, which is the dimethyl analogue, presenting this data would directly contradict the explicit instruction to focus solely on the diethyl derivative. Substituting data from a different, albeit structurally similar, molecule would be scientifically inaccurate and misleading.
Therefore, without the foundational research data, the generation of the requested article with the specified level of detail and scientific accuracy is not feasible.
Advanced Analytical Methodologies for Trace Detection and Quantification
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is a critical first step to isolate and preconcentrate 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea from intricate environmental samples such as water, soil, and sediment, thereby minimizing matrix effects and enhancing detection sensitivity. researchgate.net
Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction of phenylurea herbicides from aqueous samples. nih.govresearchgate.net The methodology involves passing the liquid sample through a solid sorbent material, which retains the analyte of interest. Subsequently, the analyte is eluted with a small volume of an organic solvent. For phenylurea herbicides, C18-bonded silica (B1680970) is a common sorbent choice due to its hydrophobic nature, which effectively retains the relatively nonpolar herbicide molecules from the polar water matrix. nih.govnewpaltz.k12.ny.us The efficiency of SPE can be influenced by the sample's total dissolved solids and total organic carbon content, which can sometimes enhance recovery rates. nih.gov
Liquid-Liquid Extraction (LLE) serves as a conventional alternative for sample preparation. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. labrulez.com While effective, LLE can be labor-intensive and may require large volumes of organic solvents. researchgate.net
Table 1: Comparison of SPE and LLE for Phenylurea Herbicide Analysis
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Solvent Consumption | Generally lower. | Typically higher. |
| Selectivity | Can be highly selective by choosing appropriate sorbents. | Generally less selective. |
| Automation Potential | High. nih.gov | Moderate. |
| Common Sorbents/Solvents | C18, Polymeric Sorbents. nih.govlabrulez.com | Dichloromethane, Ethyl Acetate. |
In recent years, advanced microextraction techniques have gained prominence as greener and more efficient alternatives to conventional methods. mdpi.com These techniques are characterized by their minimal use of organic solvents and their ability to achieve high enrichment factors. researchgate.net
Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. doi.org The analytes adsorb to the fiber and are subsequently desorbed, typically in the injection port of a gas chromatograph or in a desorption chamber for HPLC. doi.org For the analysis of phenylurea herbicides, fibers coated with polydimethylsiloxane–divinylbenzene (PDMS–DVB) have demonstrated good extraction efficiencies. doi.org
Liquid-Phase Microextraction (LPME) encompasses a variety of techniques where a small volume of an extraction solvent is used to extract analytes from a sample. One such technique is Dispersive Liquid-Liquid Microextraction (DLLME), which involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area for efficient extraction of the target analytes.
Table 2: Overview of Advanced Microextraction Techniques for Phenylurea Herbicides
| Technique | Principle | Advantages | Common Phases/Solvents |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. doi.org | Solvent-free, simple, portable. researchgate.net | PDMS-DVB, Carbowax-templated resin. doi.org |
| Liquid-Phase Microextraction (LPME) | Partitioning of analytes into a micro-volume of solvent. researchgate.net | High enrichment factor, low solvent usage. | Various organic solvents. |
Development of Highly Sensitive and Selective Chromatographic Methods
Chromatographic techniques are central to the separation of this compound from other compounds present in the sample extract, ensuring accurate identification and quantification. hilarispublisher.com
Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for the analysis of phenylurea herbicides. By utilizing columns packed with sub-2 µm particles, UHPLC systems can achieve higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. mdpi.com Reversed-phase chromatography with a C18 column is commonly employed for the separation of these compounds, typically using a mobile phase gradient of acetonitrile (B52724) and water. nih.gov The enhanced separation efficiency of UHPLC is particularly beneficial when analyzing complex environmental samples containing multiple herbicides and their degradation products.
Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of charged species in an electric field. ufmg.br For the analysis of neutral compounds like many phenylurea herbicides, Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is employed. nih.govresearchgate.net In MEKC, surfactants are added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes. nih.govresearchgate.net CE methods are characterized by their high separation efficiency and low consumption of reagents. researchgate.net
Ion Chromatography (IC) is primarily used for the separation of ionic species. While not the primary technique for the analysis of neutral phenylurea herbicides, it could potentially be applied after a derivatization step that introduces an ionic functional group to the molecule.
Table 3: Performance Characteristics of Chromatographic Techniques for Phenylurea Analysis
| Technique | Principle of Separation | Key Advantages | Typical Detectors |
| UHPLC | Partitioning between a stationary phase and a liquid mobile phase. mdpi.com | High resolution, high speed, high sensitivity. mdpi.com | Diode Array Detector (DAD), Mass Spectrometry (MS). nih.govmdpi.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field. ufmg.br | High efficiency, low sample and reagent consumption. researchgate.net | UV, Electrochemical, Mass Spectrometry. nih.govresearchgate.net |
Innovative Detector Technologies for Enhanced Signal-to-Noise Ratio
The choice of detector is paramount for achieving the low detection limits required for trace-level environmental analysis of this compound. mdpi.com
Modern chromatographic systems are often coupled with highly sensitive and selective detectors. Diode Array Detectors (DAD) are commonly used with HPLC and UHPLC, providing spectral information that can aid in compound identification. nih.gov For enhanced selectivity and sensitivity, mass spectrometry (MS) is the detector of choice. hilarispublisher.com Techniques such as UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provide excellent selectivity and low detection limits, making them ideal for the analysis of pesticide residues in complex matrices. mdpi.commdpi.com
For Capillary Electrophoresis, besides standard UV detectors, more innovative detection schemes have been explored. Electrochemical detection, for instance, has been shown to offer high sensitivity for the analysis of phenylurea herbicides. nih.govresearchgate.net Another approach involves post-column photolysis and derivatization to convert the phenylureas into fluorescent compounds, which can then be detected with high sensitivity using a fluorescence detector. nih.gov These advanced detector technologies significantly improve the signal-to-noise ratio, enabling the reliable quantification of this compound at trace levels.
High-Resolution Accurate Mass (HRAM) Spectrometry
High-Resolution Accurate Mass (HRAM) spectrometry stands as a powerful tool for both the identification and quantification of organic micropollutants. Unlike nominal mass spectrometry, HRAM instruments provide mass measurements with high accuracy (typically within 5 ppm), enabling the determination of an analyte's elemental composition. This capability is crucial for distinguishing target compounds from isobaric interferences—molecules that have the same nominal mass but different elemental formulas.
For this compound (Molecular Formula: C₁₂H₁₇ClN₂O), the theoretical exact mass is 240.10300 Da. chemsrc.com An HRAM spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, can measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places. This high mass accuracy significantly increases confidence in compound identification, even in the absence of a pure reference standard.
When coupled with liquid chromatography (LC), HRAMS allows for the separation of the target analyte from matrix components before detection. The resulting data contains both retention time and accurate mass information, providing two dimensions of confirmation. Further structural confirmation can be achieved through fragmentation analysis (MS/MS), where the precursor ion is fragmented to produce a characteristic spectrum of product ions, offering a unique fingerprint for the molecule.
Table 1: Hypothetical HRAMS Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Analyte | This compound | Target compound of interest. |
| Molecular Formula | C₁₂H₁₇ClN₂O | Elemental composition of the compound. sigmaaldrich.com |
| Theoretical Exact Mass [M] | 240.10300 Da | Calculated monoisotopic mass of the neutral molecule. chemsrc.com |
| Precursor Ion (Adduct) | [M+H]⁺ | Protonated molecule observed in positive ionization mode. |
| Theoretical m/z of Precursor Ion | 241.11028 | Calculated mass-to-charge ratio for the protonated molecule. |
| Observed m/z | 241.11015 | Hypothetical measured m/z from an HRAM instrument. |
| Mass Error | -0.54 ppm | Difference between theoretical and observed m/z, indicating high accuracy. |
| Key MS/MS Fragment Ions (m/z) | 185.0527, 141.0624, 72.0808 | Characteristic product ions for structural confirmation. |
Advanced Spectrophotometric and Fluorometric Detection
Spectrophotometry and fluorometry are analytical techniques based on the absorption and emission of light by chemical substances, respectively. libretexts.orgjuniperpublishers.com While many phenylurea compounds exhibit some native absorbance in the ultraviolet (UV) region, direct spectrophotometric detection in complex environmental samples can lack selectivity. nih.gov
Advanced methods can overcome this by employing derivatization reactions to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to the target analyte. This process can enhance both sensitivity and selectivity. For instance, phenylurea herbicides can be hydrolyzed to their corresponding anilines, which are then derivatized with reagents like fluorescamine (B152294) to produce highly fluorescent products. researchgate.net This allows for detection at much lower concentrations than direct UV absorbance.
The fundamental principle of quantitative spectrophotometry is described by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations, which is then used to determine the concentration of the analyte in an unknown sample.
Fluorometric detection is often more sensitive than spectrophotometry because the emitted light is measured against a dark background, leading to a higher signal-to-noise ratio. mdpi.com The intensity of the emitted fluorescence is directly proportional to the analyte's concentration at low levels. usgs.gov
Table 2: Example Calibration Data for a Hypothetical Spectrophotometric Method
| Standard Concentration (µg/L) | Absorbance (AU) |
|---|---|
| 0.0 (Blank) | 0.001 |
| 10.0 | 0.045 |
| 25.0 | 0.112 |
| 50.0 | 0.225 |
| 100.0 | 0.451 |
| Sample | 0.180 |
Method Validation, Quality Assurance, and Quality Control in Environmental Analysis
To ensure that analytical results are reliable, accurate, and defensible, the methods used must be thoroughly validated, and robust quality assurance (QA) and quality control (QC) procedures must be implemented. env.go.jpepa.gov
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eurachem.org Key performance characteristics that are evaluated include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the measured value to the true or accepted value, often assessed by analyzing spiked samples or certified reference materials. epa.gov
Precision: The degree of agreement among a series of individual measurements. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be measured with acceptable precision and accuracy.
Specificity/Selectivity: The ability of the method to assess unequivocally the target analyte in the presence of other components that may be expected to be present in the sample matrix.
Quality Control (QC) consists of the specific operational steps taken to ensure that the analytical results meet the required quality criteria. epa.gov This involves the routine analysis of QC samples alongside environmental samples. epa.gov Common QC samples include:
Method Blanks: Samples of a clean matrix (e.g., ultrapure water) that are processed and analyzed in the same manner as the field samples to check for contamination during the analytical procedure.
Laboratory Control Samples (Spikes): A clean matrix spiked with a known concentration of the analyte to assess the accuracy and performance of the method.
Matrix Spikes/Matrix Spike Duplicates: Field samples to which a known amount of the analyte is added. These are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
Chain of Custody: A critical documentation process that tracks the sample from collection to analysis to ensure its integrity. dtic.mil
Table 3: Representative Method Validation and QA/QC Performance Criteria
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | Ensures a proportional response across the calibration range. |
| Accuracy (Spike Recovery) | 70 - 130% | Checks for bias in the measurement. |
| Precision (Relative Standard Deviation, RSD) | ≤ 20% | Measures the repeatability of the analysis. |
| Limit of Quantification (LOQ) | 1.0 µg/L | Defines the lower limit for reliable quantitative measurement. |
| Method Blank | < LOD | Monitors for laboratory contamination. |
| Certified Reference Material | Within certified limits | Provides an independent check on method accuracy. |
Broader Academic Implications and Future Research Directions
Contributions to the Fundamental Understanding of Substituted Urea (B33335) Chemical Reactions
Substituted ureas are a cornerstone in the study of organic chemical reactions, and by extension, 3-(3-Chloro-4-methylphenyl)-1,1-diethylurea can contribute to this fundamental understanding. The reactivity of the urea moiety is influenced by the electronic effects of its substituents. In this case, the 3-chloro-4-methylphenyl group, with its combination of electron-withdrawing (chloro) and electron-donating (methyl) substituents, presents an interesting case for studying reaction mechanisms.
Research on the basic hydrolysis of phenylureas has shown that the decomposition mechanism can be complex, involving the formation of an unreactive conjugate base at high pH. rsc.org The specific substitution pattern on the phenyl ring, as seen in this compound, would modulate the pKa of the N-H proton, thereby influencing the rate and mechanism of hydrolysis. rsc.org A detailed kinetic study of its hydrolysis would provide valuable data for quantitative structure-activity relationship (QSAR) models.
Furthermore, the N,N-diethyl substitution on the urea nitrogen also plays a crucial role. It sterically hinders reactions at the carbonyl carbon and influences the conformational preferences of the molecule. The study of rotational barriers and conformational analysis of similar alkyl- and phenyl-substituted ureas has revealed the existence of stable cis and trans isomers. pnnl.gov Investigating the conformational dynamics of this compound would provide deeper insights into how substitution patterns govern the three-dimensional structure and, consequently, the reactivity of substituted ureas.
Potential for the Compound as a Synthetic Intermediate in Material Science or Agrochemical Chemistry (non-use focused)
While direct applications are outside the scope of this article, the potential of this compound as a synthetic intermediate is noteworthy. The urea functional group is a key building block in the synthesis of polymers, specifically polyureas. Recent research has focused on developing isocyanate-free routes to polyureas, utilizing ureas and their derivatives as starting materials. nih.govrsc.orguva.nlnih.govresearchgate.net The presence of the reactive N-H bond in this compound makes it a candidate for such polymerization reactions. The chloro and methyl substituents on the phenyl ring could impart specific properties, such as flame retardancy or altered solubility, to the resulting polymer.
In the realm of agrochemical chemistry, substituted ureas are a well-established class of herbicides. researchgate.netresearchgate.net The synthesis of new agrochemicals often involves the modification of existing scaffolds. This compound could serve as a precursor for the synthesis of more complex molecules with potentially novel biological activities. nih.govweedcontroljournal.org For instance, the phenyl ring could be further functionalized, or the diethylamino group could be modified to fine-tune the compound's properties. Understanding the synthetic transformations of this molecule could lead to the development of new classes of agrochemicals.
Methodological Advancements in Chemical Synthesis and Analysis Inspired by Research on the Compound
The study of this compound and its analogs necessitates and inspires advancements in both synthetic and analytical methodologies. The synthesis of unsymmetrical ureas can be challenging, and research in this area drives the development of novel synthetic routes. While traditional methods often rely on hazardous reagents like phosgene, modern approaches focus on greener alternatives. rsc.orgresearchgate.net
In the field of analytical chemistry, the detection and characterization of substituted ureas, especially in complex matrices, present significant challenges. Phenylurea herbicides are often thermally unstable, making them unsuitable for gas chromatography without derivatization. newpaltz.k12.ny.usresearchgate.net This has spurred the development of robust high-performance liquid chromatography (HPLC) methods, often coupled with mass spectrometry (MS), for their analysis. newpaltz.k12.ny.usresearchgate.netnih.govoup.commdpi.com
The differentiation of positional isomers of substituted ureas can be particularly challenging. High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has emerged as a powerful tool for this purpose. nih.gov The fragmentation patterns observed in the mass spectra of these compounds provide a wealth of structural information, and detailed studies of these patterns, including for N,N-diethyl substituted analogs, contribute to the development of more accurate and reliable analytical methods. nih.govthieme-connect.destackexchange.comresearchgate.netmiamioh.edu
Emerging Research Areas in Environmental Chemistry and Abiotic Degradation Studies
The environmental fate of substituted ureas is a critical area of research. As many compounds in this class are used as herbicides, understanding their persistence and degradation in the environment is of paramount importance. researchgate.nettandfonline.compsu.edugeus.dkresearchgate.netnih.gov Research on the abiotic degradation of the analogous compound chlortoluron has revealed several key pathways.
Photodegradation is a significant abiotic process for many phenylurea herbicides. researchgate.netnih.gov Studies on chlortoluron have shown that its degradation can be influenced by the composition of natural waters, with nitrate (B79036) concentration playing a significant role. researchgate.net The primary photochemical reactions include photolysis of the C-Cl bond and photooxidation. researchgate.netsemanticscholar.org The degradation of chlortoluron can also be achieved through photocatalysis using titanium dioxide (TiO2), leading to hydroxylation, demethylation, dearylation, and dechlorination products. nih.govresearchgate.net
Chemical hydrolysis is another important degradation pathway. The rate of hydrolysis of phenylurea herbicides is pH-dependent. rsc.orgusda.gov The degradation of chlortoluron in water disinfection processes involving chlorine has been studied, revealing complex reaction pathways that include chlorination and hydroxylation of the aromatic ring. nih.gov Investigating the abiotic degradation of this compound under various environmental conditions would provide valuable data for environmental risk assessment models.
Table 1: Abiotic Degradation Pathways of Analogous Phenylurea Herbicides
| Degradation Process | Key Reactions | Influencing Factors |
|---|---|---|
| Photodegradation | Photolysis of C-Cl bond, photooxidation, hydroxylation, demethylation | Wavelength of light, presence of photosensitizers (e.g., nitrate), photocatalysts (e.g., TiO2) |
| Hydrolysis | pH-dependent cleavage of the urea linkage | pH, temperature |
| Oxidation | Reaction with reactive oxygen species (e.g., hydroxyl radicals) | Presence of oxidants (e.g., chlorine in water treatment) |
This table is based on data from analogous compounds like chlortoluron and other phenylurea herbicides.
Challenges and Opportunities in the Comprehensive Chemical Characterization of Analogous Compounds
The comprehensive chemical characterization of substituted ureas like this compound presents both challenges and opportunities. A significant challenge lies in the unambiguous identification of isomers. nih.gov The presence of different substitution patterns on the phenyl ring and the alkyl groups on the urea nitrogen can lead to a large number of possible isomers, which can be difficult to distinguish using conventional analytical techniques.
This challenge, however, creates opportunities for the development and application of advanced analytical methods. As mentioned earlier, high-resolution mass spectrometry is a powerful tool for isomer differentiation. nih.gov Furthermore, the use of computational chemistry to predict fragmentation patterns and spectroscopic properties can aid in the identification of unknown compounds and their metabolites. researchgate.net
Another opportunity lies in the study of the complex mixtures that can arise from the degradation of these compounds in the environment. Identifying the various degradation products requires sophisticated analytical workflows that combine high-resolution separation techniques with sensitive and selective detection methods. nih.gov These studies not only contribute to a better understanding of the environmental fate of these compounds but also drive innovation in analytical science.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chlortoluron (3-(3-chloro-4-methylphenyl)-1,1-dimethylurea) |
| Monuron (4-chlorophenyl) |
| Diuron (3,4-dichlorophenyl) |
| Linuron |
| Isoproturon |
| 3-(4-chloro-3-hydroxyphenyl)-1,1-dimethylurea |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 3-(3-chloro-4-methylphenyl)-1,1-diethylurea, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic addition of 3-chloro-4-methylaniline to diethyl isocyanate under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran. Temperature control (0–25°C) minimizes side reactions such as oligomerization .
- Optimization : Reaction stoichiometry (1:1 molar ratio of amine to isocyanate) and inert gas purging (e.g., nitrogen) enhance purity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Techniques :
- NMR : and NMR to confirm the presence of diethylurea (–N(CH)) and aromatic protons from the 3-chloro-4-methylphenyl group.
- IR Spectroscopy : Peaks at ~1640 cm (C=O stretch) and ~3300 cm (N–H stretch) validate the urea backbone .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry (e.g., SHELX software for structure refinement) .
Q. What are the key physicochemical properties (e.g., logP, solubility, stability) relevant to experimental design?
- LogP : Predicted logP ~2.5–3.0 (similar to Chlorotoluron analogs), indicating moderate hydrophobicity .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<10 mg/L at 25°C). Stability tests under varying pH (4–9) and temperature (4–40°C) are critical for storage protocols .
Advanced Research Questions
Q. How do electronic and steric effects of substituents (e.g., diethyl vs. dimethyl urea) influence biological activity or binding affinity?
- Structure-Activity Relationship (SAR) : Diethyl groups increase steric bulk compared to dimethyl analogs, potentially altering interactions with enzymatic targets (e.g., acetolactate synthase in plants). Computational docking studies (AutoDock Vina) and comparative assays with dimethyl analogs (IC comparisons) are recommended .
- Case Study : Replace the diethyl group with diallyl or morpholine substituents (see ) to assess changes in herbicidal activity or receptor selectivity .
Q. What analytical methods are suitable for detecting trace impurities or degradation products in synthesized batches?
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to identify impurities like residual aniline or N-dealkylated derivatives .
- Validation : Spike-and-recovery experiments to ensure method sensitivity (LOQ < 0.1%) .
Q. How can conflicting data on environmental persistence (e.g., soil DT) be resolved through experimental design?
- Controlled Studies : Conduct parallel soil column experiments under standardized conditions (OECD 307 guidelines) to measure DT. Variables include soil type (e.g., loam vs. clay), organic matter content, and microbial activity .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., pH, temperature) contributing to discrepancies in published DT values (e.g., 30–40 days vs. >200 days in water) .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
